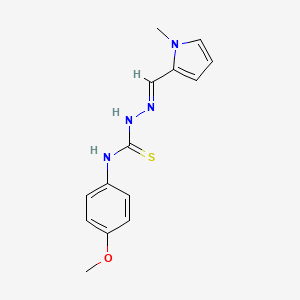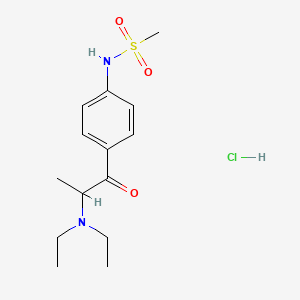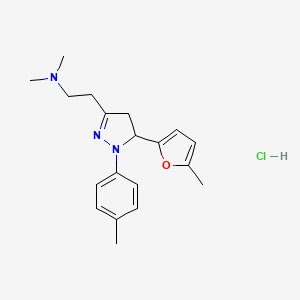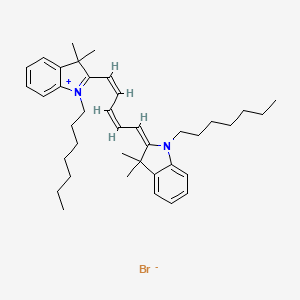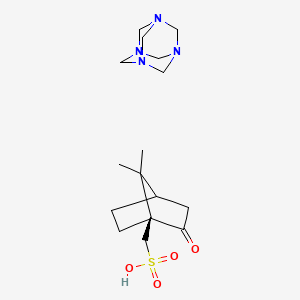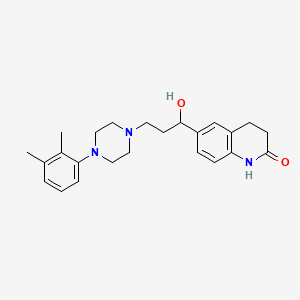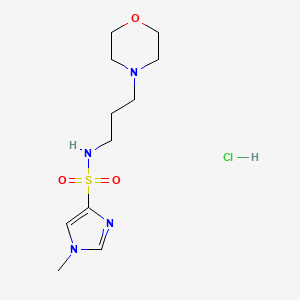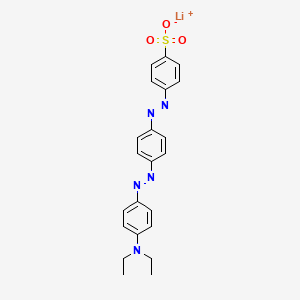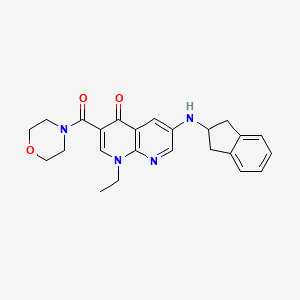
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one typically involves multi-step organic reactions. The starting materials often include indene derivatives, ethylamine, morpholine, and naphthyridine precursors. Common synthetic routes may involve:
Step 1: Formation of the indene derivative through cyclization reactions.
Step 2: Introduction of the ethyl group via alkylation reactions.
Step 3: Coupling of the morpholine moiety using amide bond formation techniques.
Step 4: Final assembly of the naphthyridine core through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
- Binding to active sites of enzymes and inhibiting their activity.
- Interacting with receptors to modulate signal transduction pathways.
- Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(piperidine-4-carbonyl)-1,8-naphthyridin-4-one
- 6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(pyrrolidine-4-carbonyl)-1,8-naphthyridin-4-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
1020634-41-6 |
|---|---|
Molecular Formula |
C24H26N4O3 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-(2,3-dihydro-1H-inden-2-ylamino)-1-ethyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C24H26N4O3/c1-2-27-15-21(24(30)28-7-9-31-10-8-28)22(29)20-13-19(14-25-23(20)27)26-18-11-16-5-3-4-6-17(16)12-18/h3-6,13-15,18,26H,2,7-12H2,1H3 |
InChI Key |
ZAEIHDZLLJCJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=CC(=C2)NC3CC4=CC=CC=C4C3)C(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


